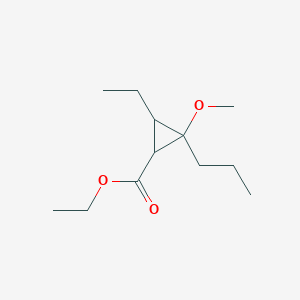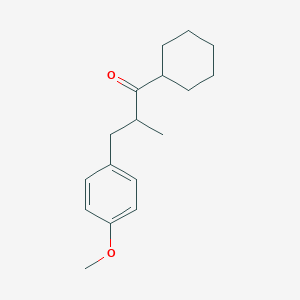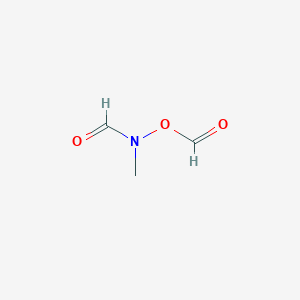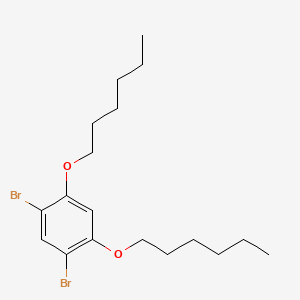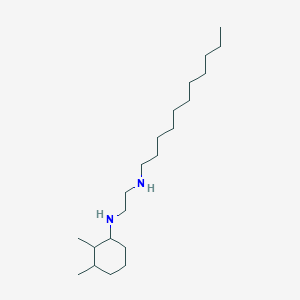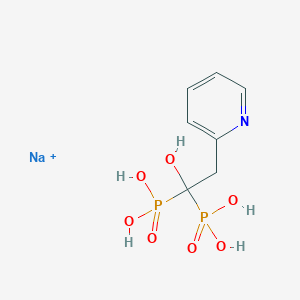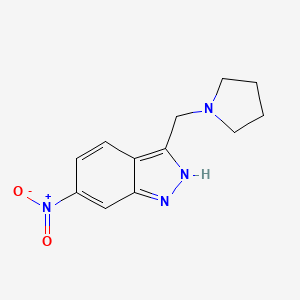
1H-Indazole, 6-nitro-3-(1-pyrrolidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole, 6-nitro-3-(1-pyrrolidinylmethyl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1H-Indazole, 6-nitro-3-(1-pyrrolidinylmethyl)- involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or palladium catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro groups followed by cyclization to form the indazole structure.
Industrial Production Methods: Industrial synthesis may involve large-scale reactions using optimized conditions to maximize yield and minimize byproducts. Specific details on industrial methods are often proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
1H-Indazole, 6-nitro-3-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1H-Indazole, 6-nitro-3-(1-pyrrolidinylmethyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Indazole, 6-nitro-3-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrrolidinylmethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity .
Comparaison Avec Des Composés Similaires
1H-Indazole, 6-nitro-3-(1-pyrrolidinylmethyl)- can be compared with other indazole derivatives:
Propriétés
Numéro CAS |
315203-38-4 |
|---|---|
Formule moléculaire |
C12H14N4O2 |
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
6-nitro-3-(pyrrolidin-1-ylmethyl)-2H-indazole |
InChI |
InChI=1S/C12H14N4O2/c17-16(18)9-3-4-10-11(7-9)13-14-12(10)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,13,14) |
Clé InChI |
NRSKLXDGNBZSMP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=C3C=CC(=CC3=NN2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



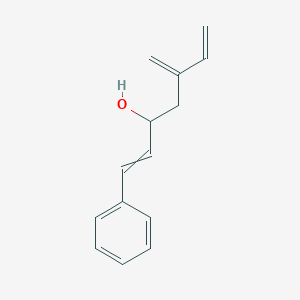
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
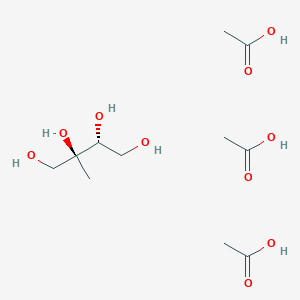
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
